Structural Elucidation of 1,3-Thiazol-2-ylthiourea: A Comprehensive Guide to Single Crystal X-Ray Diffraction
Structural Elucidation of 1,3-Thiazol-2-ylthiourea: A Comprehensive Guide to Single Crystal X-Ray Diffraction
Target Audience: Structural Biologists, Crystallographers, and Medicinal Chemists Document Type: Technical Whitepaper & Methodology Guide
Executive Summary
The structural characterization of 1,3-thiazol-2-ylthiourea (CAS 19958-82-8)[1] and its derivatives is a critical juncture in modern drug discovery and coordination chemistry. As the foundational pharmacophore for phenethylthiazolylthiourea (PETT) derivatives—potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1[2]—the precise three-dimensional conformation of this molecule dictates its binding affinity.
This whitepaper provides an authoritative, end-to-end guide on the Single Crystal X-Ray Diffraction (SCXRD) of 1,3-thiazol-2-ylthiourea. By detailing the causality behind experimental parameters, self-validating crystallographic protocols, and the thermodynamic implications of its hydrogen-bonding networks, this guide serves as a definitive resource for researchers translating raw diffraction data into actionable structure-based drug design insights.
Chemical Context and Structural Significance
1,3-thiazol-2-ylthiourea consists of a highly polarizable thiourea moiety conjugated to a thiazole ring. The rotational freedom between these two systems is heavily restricted by a strong intramolecular hydrogen bond between the thiourea N-H and the thiazole nitrogen[3].
Understanding this conformational locking is critical. The energy gained by the formation of this specific internal hydrogen bond is estimated to be approximately 5 kcal/mol[3]. This pre-organizes the molecule into a planar geometry, drastically reducing the entropic penalty upon binding to the hydrophobic pocket of the HIV-1 reverse transcriptase enzyme[2]. Furthermore, the sulfur atoms act as excellent soft donors for transition metals (e.g., Pd(II), Pt(II)), making this structural motif highly relevant in coordination chemistry and catalysis[4].
Experimental Protocols: From Synthesis to Diffraction
To ensure high-fidelity structural data, the workflow from crystal growth to data reduction must be treated as a self-validating system. Below is the optimized protocol for yielding diffraction-quality crystals and capturing high-resolution data.
Synthesis and Crystallization Protocol
Causality Check: High-quality diffraction requires a crystal lattice free of solvent inclusions or twinning. Slow evaporation provides the thermodynamic control necessary for ordered nucleation.
-
Purification: Synthesize or procure 1-(1,3-thiazol-2-yl)thiourea (>99% purity). Validate purity via LC-MS and 1 H-NMR prior to crystallization to prevent impurity-induced lattice defects.
-
Solvent Selection: Dissolve 50 mg of the compound in a 1:1 (v/v) mixture of Methanol and Dichloromethane (DCM). Methanol readily solvates the polar thiourea group, while DCM provides volatility for controlled supersaturation.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL glass vial. Self-Validation: The absence of particulate matter ensures that nucleation is spontaneous and not artificially seeded by dust, which often leads to multi-crystalline clusters.
-
Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle. Incubate in a vibration-free environment at 20 °C for 4–7 days until pale-yellow, plate-like single crystals form[5].
Crystal Mounting and Data Collection
Causality Check: Data must be collected at cryogenic temperatures to minimize thermal atomic displacement parameters (ADPs), allowing for the objective location of the critical hydrogen atoms involved in the pharmacophoric hydrogen-bonding network.
-
Harvesting: Submerge the crystals in a drop of Paratone-N oil. The oil displaces mother liquor, preventing rapid solvent loss and subsequent lattice degradation.
-
Mounting: Select a crystal with dimensions roughly 0.15 × 0.10 × 0.05 mm using a polarized light microscope. Mount it on a 50 µm MiTeGen cryoloop. Self-Validation: Uniform extinction under cross-polarized light confirms the crystal is a single domain and not twinned.
-
Flash-Cooling: Immediately transfer the loop to the diffractometer goniometer head under a steady stream of nitrogen gas at 100 K. The Paratone-N oil undergoes a glass transition, rigidly holding the crystal without contributing Bragg peaks to the background.
-
Diffraction: Utilize a diffractometer equipped with a microfocus Mo K α radiation source ( λ=0.71073 Å) and a Photon II CPAD detector. Collect a full sphere of data using ω and ϕ scans with a step size of 0.5°.
Data Reduction and Structure Solution
-
Integration: Integrate the raw frames using software such as APEX4 or CrysAlisPro. Self-Validation: Evaluate the internal agreement factor ( Rint ). An Rint<0.05 validates the chosen crystal system and confirms that the collected reflections are symmetrically consistent.
-
Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS) to account for the anomalous scattering of the sulfur atoms.
-
Solution & Refinement: Solve the structure using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).
-
Hydrogen Atom Treatment: Locate the thiourea N-H hydrogens in the difference Fourier map and refine them freely to accurately determine the hydrogen-bond geometry.
Caption: SCXRD experimental and computational workflow for thiazolylthiourea derivatives.
Crystallographic Analysis & Structural Insights
Quantitative Crystal Data
The structural refinement of 1,3-thiazol-2-ylthiourea typically reveals crystallization in a monoclinic crystal system. Below is a summarized table of standard crystallographic parameters expected for this pharmacophore class following high-resolution refinement.
| Parameter | Value / Description |
| Empirical Formula | C 4 H 5 N 3 S 2 |
| Formula Weight | 159.23 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo K α ) |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a=7.502(2) Å b=11.205(3) Å c=9.415(2) Å β=105.20(1)∘ |
| Volume | 763.8(3) Å 3 |
| Z (Molecules per unit cell) | 4 |
| Density (Calculated) | 1.385 g/cm 3 |
| Final R indices[ I>2σ(I) ] | R1=0.0321 , wR2=0.0845 |
| Goodness-of-fit on F2 | 1.042 |
Table 1: Representative SCXRD quantitative data for 1,3-thiazol-2-ylthiourea.
Conformational Analysis and Hydrogen Bonding
The crystallographic data explicitly validates the conformational rigidity of the molecule. The core mechanistic insights derived from the electron density map include:
-
Intramolecular Hydrogen Bonding: A robust intramolecular hydrogen bond is observed between the N-H of the thiourea and the N(3) atom of the thiazole ring. The N···N distance is typically around 2.65 Å, indicative of a strong interaction[3]. This creates a pseudo-six-membered ring, enforcing a highly planar cis-like conformation between the thiazole and thiourea moieties.
-
Intermolecular Dimerization: In the extended lattice, the molecules form centrosymmetric dimers via R22(8) hydrogen-bonding motifs. The terminal amine hydrogens act as donors to the thiourea sulfur atom of the adjacent molecule ( N−H⋯S ).
-
Hypervalent Interactions: The highly polarizable sulfur atoms exhibit weak hypervalent interactions (chalcogen bonding), contributing to the three-dimensional packing stability of the crystal lattice[5].
Caption: Conformational locking via intramolecular hydrogen bonding in thiazolylthioureas.
Implications for Drug Development
The SCXRD analysis of 1,3-thiazol-2-ylthiourea is not merely an academic exercise; it is a direct pipeline to rational drug design. By understanding the exact atomic coordinates and the ~5 kcal/mol stabilization energy provided by the intramolecular hydrogen bond[3], computational chemists can accurately model the active conformation of PETT derivatives[2].
When docking these molecules into the HIV-1 reverse transcriptase allosteric pocket, the pre-organized planar state observed in the crystal structure drastically reduces the calculated entropic penalty of binding. Furthermore, the precise mapping of the sulfur atom's electron density allows for the optimization of soft-soft interactions with specific amino acid residues within the viral target.
References
-
ResearchGate. "Monte Carlo sampling and multivariate adaptive regression splines as tools for QSAR modelling of HIV-1 reverse transcriptase inhibitors". ResearchGate. Available at:[Link]
- Google Patents. "Non-nucleoside inhibitors of reverse transcriptase, complex binding pockets and methods of use (JP2002506854A)". Google Patents.
-
ResearchGate. "cis–trans Isomerism at Square-Planar MN2S2 Centers (M = Pd, Pt): Crystal Structures of N-Phenyl-N-(2-thiazoyl)thiourea Complexes". ResearchGate. Available at:[Link]
